Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate
Description
Core Structural Features
The compound (C₉H₁₃N₃O₄S) consists of three distinct moieties:
- 1,2,5-Thiadiazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms (positions 1 and 2) and one sulfur atom (position 5).
- Morpholine substituent : A six-membered saturated ring with one oxygen and one nitrogen atom, attached to the thiadiazole at position 4.
- Methoxycarbonylmethyloxy side chain : An acetate group bonded via an ether linkage to the thiadiazole at position 3.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₄S |
| Molecular Weight | 259.28 g/mol |
| SMILES | COC(=O)COC₁=NSN=C₁N₂CCOCC₂ |
| InChIKey | FXEZNRMPBPFTRR-UHFFFAOYSA-N |
The planar thiadiazole ring (bond angles: ~120°) facilitates π-electron delocalization, while the morpholine ring adopts a chair conformation due to its saturated structure.
Stereochemical Considerations
No chiral centers exist in the molecule, as confirmed by symmetry analysis and computational modeling. The methoxycarbonylmethyloxy side chain exhibits restricted rotation around the C–O bond (torsional barrier: ~8 kcal/mol), leading to two predominant conformers at room temperature.
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate |
InChI |
InChI=1S/C9H13N3O4S/c1-14-7(13)6-16-9-8(10-17-11-9)12-2-4-15-5-3-12/h2-6H2,1H3 |
InChI Key |
FXEZNRMPBPFTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NSN=C1N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithiooxamide Precursors
Dithiooxamides react with hydroxylamine derivatives under acidic conditions to form 1,2,5-thiadiazoles. For example:
Key Conditions :
-
Solvent: Ethanol or acetic acid.
-
Temperature: 80–100°C.
-
Catalysts: HCl or HSO.
Example :
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol can be synthesized by cyclizing N-morpholinyl dithiooxamide with hydroxylamine hydrochloride.
O-Alkylation with Methyl Chloroacetate
The hydroxyl group at position 3 of the thiadiazole undergoes O-alkylation with methyl chloroacetate to install the ethoxycarbonylmethyl side chain.
Standard Alkylation Protocol
Reagents :
-
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol (1 equiv).
-
Methyl chloroacetate (1.2 equiv).
-
Base: KCO or NaH (2 equiv).
-
Solvent: Acetonitrile or DMF.
Procedure :
-
Suspend the thiadiazol-3-ol (1.0 g, 5.2 mmol) in anhydrous acetonitrile.
-
Add KCO (1.44 g, 10.4 mmol) and methyl chloroacetate (0.68 mL, 6.24 mmol).
-
Reflux at 80°C for 12 hours.
-
Filter, concentrate, and purify via column chromatography (SiO, ethyl acetate/hexane 1:3).
Mechanism :
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for ether synthesis under milder conditions:
Reagents :
-
DIAD (diisopropyl azodicarboxylate).
-
Triphenylphosphine (PPh).
-
Methyl glycolate.
Conditions :
-
Solvent: THF, 0°C to RT.
-
Yield: ~70%.
Solid-Phase Synthesis
A patent by describes solid-supported synthesis for thiadiazole derivatives, which could be adapted for scalability:
-
Immobilize thiadiazole precursor on Wang resin.
-
Perform sequential substitutions with morpholine and methyl chloroacetate.
-
Cleave from resin using TFA/CHCl.
Advantages :
-
Simplified purification.
-
High throughput.
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Substitution
The 1,2,5-thiadiazole ring exhibits two reactive positions (3- and 4-). Morpholine preferentially substitutes at position 4 due to electronic effects.
Stability of Intermediates
-
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol is hygroscopic; store under inert atmosphere.
-
Methyl chloroacetate is moisture-sensitive; reactions require anhydrous conditions.
Purification Techniques
-
Column Chromatography : SiO with ethyl acetate/hexane gradients.
-
Recrystallization : Use ethanol/water mixtures for final product.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Alkylation (KCO) | 65–75% | >95% | Moderate | High |
| Mitsunobu Reaction | 70% | >98% | High | Low |
| Solid-Phase Synthesis | 60% | 90% | Low | Medium |
Key Findings :
Chemical Reactions Analysis
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate exhibits various biological activities that make it a candidate for drug development:
Antitumor Activity
Recent studies have indicated that compounds with similar thiadiazole structures exhibit significant antitumor properties. For instance, compounds derived from 1,2,5-thiadiazole have shown efficacy against multiple cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes linked to disease processes. For example, it could target enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens .
Agricultural Applications
This compound's properties extend to agricultural uses:
Pesticidal Activity
Thiadiazole derivatives have been explored as potential pesticide agents due to their ability to disrupt physiological processes in pests. Preliminary studies suggest that this compound may exhibit insecticidal or fungicidal properties, making it a candidate for developing new agrochemicals .
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science:
Polymer Chemistry
Incorporating thiadiazole derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that these compounds can serve as additives or modifiers in the synthesis of advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymatic processes within the cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate with structurally related compounds:
Key Observations:
Core Structure : All three compounds retain the 4-morpholin-4-yl-1,2,5-thiadiazole core, which is critical for binding to biological targets in β-blockers like Timolol .
Side-Chain Modifications: Timolol contains a propanolamine side chain with a hydroxyl (-OH) and tertiary amine group, essential for β-adrenergic receptor antagonism . this compound replaces the propanolamine with a methyl ester (-COOCH₃), eliminating the β-blocking pharmacophore but introducing hydrolyzable ester functionality.
Pharmacological and Physicochemical Properties
Timolol :
- This compound: Activity: Lacks the amino-alcohol moiety required for β-blockade, rendering it inactive in this context. The ester group may confer metabolic lability or serve as a prodrug precursor.
ACI-INT-82 :
- Activity : Structural similarity to Timolol suggests possible β-blocker activity, but the primary alcohol substitution may alter receptor affinity or metabolism .
Biological Activity
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C₈H₁₁N₃O₃S
- Molecular Weight : 203.25 g/mol
- CAS Number : 75202-36-7
Biological Activity Overview
The biological activity of this compound can be categorized primarily into antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to this compound.
- Mechanism of Action : The compound exhibits antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to act against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Case Studies :
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results.
-
Cell Line Studies :
- The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- IC50 Values :
- Research Findings :
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Morpholine Ring | Enhances solubility and bioavailability |
| Thiadiazole Moiety | Contributes to antimicrobial potency |
| Acetate Group | Modulates lipophilicity and cellular uptake |
Q & A
Q. Example Reaction :
- Hydrolysis of the ester to carboxylic acid (NaOH/EtOH, 50°C, 2 hours) yields a precursor for prodrug design .
Advanced: What structural analogs of this compound have been studied for SAR (Structure-Activity Relationship) analysis?
Comparative studies highlight the importance of substituents:
- Morpholine Replacement : Substitution with piperidine reduces solubility but increases lipophilicity (LogP +0.5) .
- Thiadiazole Modifications : Fluorination at the 4-position enhances metabolic stability but may reduce target affinity .
| Analog | Key Modification | Biological Impact | Reference |
|---|---|---|---|
| Methyl [(4-piperidinyl-1,2,5-thiadiazol-3-yl)oxy]acetate | Piperidine instead of morpholine | Lower solubility, higher LogP | |
| Ethyl ester variant | Ethyl group instead of methyl | Slower hydrolysis rate |
Advanced: How can researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts vs. computational predictions)?
- Step 1 : Validate computational models (e.g., DFT) using high-purity samples (>99%) to rule out impurities .
- Step 2 : Cross-reference NMR data with analogs (e.g., morpholine-thiadiazole derivatives in PubChem) .
- Step 3 : Investigate solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .
- Case Study : A 0.3 ppm deviation in thiadiazole protons was traced to residual DMF in the sample .
Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
- Docking Studies : Use AutoDock Vina with homology models of enzymes (e.g., kinases) to map binding pockets .
- MD Simulations : Analyze stability of the morpholine-thiadiazole interaction over 100 ns trajectories (AMBER force field) .
- ADMET Prediction : SwissADME for solubility (LogS = –3.2) and permeability (Caco-2 = 12 nm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
